molecular formula C₃₃H₅₂O₈ B1141749 5-Hydroxyvitamin D3 25-glucuronide CAS No. 84344-78-5

5-Hydroxyvitamin D3 25-glucuronide

Cat. No.: B1141749
CAS No.: 84344-78-5
M. Wt: 576.76
InChI Key:
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Description

5-Hydroxyvitamin D3 25-glucuronide is a biochemical compound with the molecular formula C33H52O8 and a molecular weight of 576.76 g/mol . It is a derivative of 25-hydroxyvitamin D3, which is a metabolite of vitamin D3 (cholecalciferol). This compound is significant in the study of vitamin D metabolism and its various biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyvitamin D3 25-glucuronide typically involves the hydroxylation of vitamin D3 (cholecalciferol) followed by glucuronidation. One method involves using a whole-cell approach with molybdenum-dependent steroid C25 dehydrogenase produced in the denitrifying bacterium Thauera aromatica under semi-aerobic conditions . This enzyme catalyzes the conversion of vitamin D3 to 25-hydroxyvitamin D3, which can then be further modified to form this compound.

Industrial Production Methods

Industrial production of 25-hydroxyvitamin D3 often involves biocatalytic platforms using monooxygenase or peroxygenase enzymes. These methods are optimized for high selectivity and yield, often incorporating cyclodextrin recycling to enhance efficiency . The glucuronidation step can be achieved using glucuronosyltransferase enzymes in a controlled bioreactor environment.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxyvitamin D3 25-glucuronide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve nucleophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of the compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxyvitamin D3 25-glucuronide is unique due to its glucuronidation, which enhances its solubility and facilitates its excretion from the body. This modification also affects its biological activity and metabolism, making it a valuable compound for studying vitamin D-related pathways and developing therapeutic interventions.

Properties

IUPAC Name

(3S,6S)-6-[(6R)-6-[(3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O8/c1-19-10-13-23(34)18-22(19)12-11-21-9-7-17-33(5)24(14-15-25(21)33)20(2)8-6-16-32(3,4)41-31-28(37)26(35)27(36)29(40-31)30(38)39/h11-12,20,23-29,31,34-37H,1,6-10,13-18H2,2-5H3,(H,38,39)/b21-11+,22-12-/t20-,23+,24?,25+,26?,27+,28?,29?,31+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQPJTROOXJOLQ-GYYWGDJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O[C@H]1C(C([C@@H](C(O1)C(=O)O)O)O)O)C2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](CCC4=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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